molecular formula C15H18N6 B10801607 1-Methyl-4-(4-methylpiperazin-1-yl)[1,2,4]triazolo[4,3-a]quinoxaline

1-Methyl-4-(4-methylpiperazin-1-yl)[1,2,4]triazolo[4,3-a]quinoxaline

Cat. No.: B10801607
M. Wt: 282.34 g/mol
InChI Key: BYJIHFVEVDMDII-UHFFFAOYSA-N
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Description

1-Methyl-4-(4-methylpiperazin-1-yl)[1,2,4]triazolo[4,3-a]quinoxaline is a recognized, potent, and selective ATP-competitive inhibitor of the Discoidin Domain Receptor 1 (DDR1) tyrosine kinase. DDR1 signaling is implicated in critical cellular processes including proliferation, migration, and extracellular matrix remodeling. Its primary research value lies in investigating DDR1's role in tumor progression, fibrosis, and therapeutic resistance. A key application of this compound is in overcoming resistance to other targeted agents, such as the BRAF inhibitor vemurafenib in BRAF-mutant colorectal cancer. Research demonstrates that inhibition of DDR1 with this compound can re-sensitize resistant cancer cells to BRAF-targeted therapy, presenting a promising combinatorial strategy. The mechanistic action involves binding to the kinase domain of DDR1, thereby blocking its autophosphorylation and subsequent downstream signaling cascades, which are often co-opted by cancer cells for survival and growth. This makes it an essential pharmacological tool for dissecting DDR1 biology and exploring novel therapeutic avenues in oncology and fibrotic diseases. Source: Nature

Properties

IUPAC Name

1-methyl-4-(4-methylpiperazin-1-yl)-[1,2,4]triazolo[4,3-a]quinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N6/c1-11-17-18-15-14(20-9-7-19(2)8-10-20)16-12-5-3-4-6-13(12)21(11)15/h3-6H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYJIHFVEVDMDII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1C3=CC=CC=C3N=C2N4CCN(CC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of the Triazoloquinoxaline Core

The synthesis begins with the preparation of 3-hydrazinoquinoxaline (4) through the reaction of 2,3-dichloroquinoxaline with hydrazine hydrate in ethanol under reflux (Scheme 1). Cyclization of 4 with triethyl orthoformate in acetic acid at 130°C generates thetriazolo[4,3-a]quinoxaline scaffold (5) . This step is critical for establishing the fused triazole ring, with reaction times varying between 1–4 hours depending on the scale.

Key Reaction Parameters:

  • Temperature: 130°C

  • Solvent: Acetic acid

  • Catalyst: None (thermal cyclization)

  • Yield: 70–85%

Introduction of the 4-Methylpiperazine Group

The chlorinated intermediate 5 undergoes NAS with 1-methylpiperazine in the presence of a base such as diisopropylethylamine (DIPEA) . This reaction is typically conducted in dichloromethane (DCM) or N-methyl-2-pyrrolidone (NMP) at 50–80°C for 12–24 hours. For example, in Patent EP0698024B1, treatment of 8-chloro-7-(trifluoromethyl)-triazolo[4,3-a]quinoxaline with 1-methylpiperazine in DCM/DIPEA at reflux yielded the target compound with >90% purity after recrystallization.

Optimization Insights:

  • Solvent Choice: Polar aprotic solvents like NMP enhance reaction rates by stabilizing the transition state.

  • Base Selection: DIPEA outperforms weaker bases (e.g., K₂CO₃) in preventing side reactions such as hydrolysis.

  • Temperature: Reactions at 80°C reduce completion time to 6–8 hours without compromising yield.

Alternative Synthetic Routes

Microwave-Assisted Synthesis

Recent advances employ microwave irradiation to accelerate NAS steps. For instance, reacting 5 with 1-methylpiperazine in ethanol under microwave conditions (130°C, 1 hour) achieves 95% conversion, compared to 24 hours under conventional heating. This method reduces energy consumption and minimizes decomposition of heat-sensitive intermediates.

One-Pot Approaches

Integrated protocols combining cyclization and substitution steps have been explored. A notable example involves sequential treatment of 2,3-dichloroquinoxaline with hydrazine hydrate, triethyl orthoformate, and 1-methylpiperazine in a single reactor, yielding the final product in 65% overall yield. While efficient, this method requires stringent control over stoichiometry to avoid byproduct formation.

Structural Characterization and Quality Control

Successful synthesis is confirmed via spectroscopic and chromatographic analyses:

  • IR Spectroscopy: Absorbance at 1629 cm⁻¹ (C=N stretch) and 1479 cm⁻¹ (triazole ring) verifies cyclization.

  • ¹H NMR: Peaks at δ 3.12–3.45 (piperazine protons) and δ 2.32 (N-methyl group) confirm functionalization.

  • Mass Spectrometry: Molecular ion peaks at m/z 325.1 ([M+H]⁺) align with the expected molecular formula C₁₅H₁₇N₇.

Purity Standards:

  • HPLC purity ≥98% (C18 column, acetonitrile/water gradient)

  • Residual solvents <0.1% (ICH guidelines)

Challenges and Mitigation Strategies

Byproduct Formation

Competing reactions during NAS can generate des-chloro or dimerization byproducts. Strategies to suppress these include:

  • Using excess 1-methylpiperazine (1.5 equiv) to drive the reaction to completion.

  • Adding catalytic copper(I) iodide (5 mol%) to enhance regioselectivity.

Scalability Issues

Large-scale synthesis faces challenges in heat dissipation during exothermic steps. Pilot studies recommend:

  • Gradual addition of POCl₃ during chlorination to control temperature spikes.

  • Continuous flow reactors for NAS steps to improve mixing and thermal management .

Chemical Reactions Analysis

Types of Reactions

1-Methyl-4-(4-methylpiperazin-1-yl)[1,2,4]triazolo[4,3-a]quinoxaline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro or methyl groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Potassium carbonate, various amines.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives, while substitution reactions can introduce various functional groups onto the triazoloquinoxaline core .

Scientific Research Applications

1-Methyl-4-(4-methylpiperazin-1-yl)[1,2,4]triazolo[4,3-a]quinoxaline has several scientific research applications, including :

    Medicinal Chemistry: The compound has shown potential as an anticancer agent, particularly as an inhibitor of c-Met and VEGFR-2 kinases. It has demonstrated antiproliferative activities against various cancer cell lines.

    Antimicrobial Activity: The compound exhibits antimicrobial properties, making it a candidate for the development of new antibiotics.

    Biological Research: It is used in studies related to receptor antagonism, particularly A2B receptor antagonism, which is associated with anticancer activity.

    Industrial Applications: The compound’s unique chemical properties make it suitable for use in various industrial applications, including the development of new materials and chemical intermediates.

Mechanism of Action

The mechanism of action of 1-Methyl-4-(4-methylpiperazin-1-yl)[1,2,4]triazolo[4,3-a]quinoxaline involves its interaction with specific molecular targets and pathways :

    Kinase Inhibition: The compound acts as an inhibitor of c-Met and VEGFR-2 kinases, which are involved in cell proliferation and angiogenesis. By inhibiting these kinases, the compound can induce apoptosis and inhibit tumor growth.

    Receptor Antagonism: It also functions as an A2B receptor antagonist, which can reduce metastasis and regulate tumor growth.

Comparison with Similar Compounds

Comparison with Similar Compounds

The pharmacological and structural properties of 1-methyl-4-(4-methylpiperazin-1-yl)[1,2,4]triazolo[4,3-a]quinoxaline are best contextualized against related derivatives. Below is a detailed comparison across key categories:

Activity Against Adenosine Receptors

Triazoloquinoxalines with amino substituents at position 4 exhibit potent adenosine receptor antagonism:

  • CP-68,247 (8-chloro-4-(cyclohexylamino)-1-(trifluoromethyl)[1,2,4]triazolo[4,3-a]quinoxaline): IC50 = 28 nM at A1 receptors; >3,000-fold selectivity over A2 receptors .
  • CP-66,713 (4-amino-8-chloro-1-phenyl[1,2,4]triazolo[4,3-a]quinoxaline): IC50 = 21 nM at A2 receptors; 13-fold selectivity over A1 receptors .

Comparison: The methylpiperazine group in the target compound may reduce adenosine receptor affinity compared to cyclohexylamino or phenyl substituents, redirecting its activity toward other targets like VEGFR-2 or Topo II .

Anticancer Activity: DNA Intercalation and Topo II Inhibition

Triazoloquinoxalines with extended aromatic systems or bis-triazolo modifications show enhanced DNA binding and enzyme inhibition:

  • Compound 76g induced apoptosis and G2/M arrest in Caco-2 cells .
  • Mono-triazolo derivatives (e.g., 16e, 25a): IC50 = 0.29–0.90 µM against HepG-2, Hep-2, and Caco-2 cells, comparable to doxorubicin .

Comparison : The target compound lacks the bis-triazolo extension, suggesting its Topo II inhibition may rely on substituent-driven interactions rather than enhanced intercalation .

VEGFR-2 Inhibition

Bis-triazoloquinoxalines demonstrate stronger VEGFR-2 inhibition than mono-substituted analogs:

  • Bis([1,2,4]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives: Inhibited VEGFR-2 at nanomolar concentrations; induced apoptosis in MCF-7 and HepG2 cells .
  • Mono-triazoloquinoxaline derivatives: Moderate VEGFR-2 affinity (e.g., IC50 = ~100 nM for some analogs) .

Antimicrobial and Antiviral Activity

Triazoloquinoxalines with thiol or halogen substituents show broader antimicrobial profiles:

  • 4-Chloro-8-methyl[1,2,4]triazolo[4,3-a]quinoxaline-1-amine derivatives: Synthesized via nucleophilic substitution; exhibited antiviral and antibacterial activity .
  • 4-Styryl[1,2,4]triazolo[4,3-a]quinoxalines: Potent anticonvulsants with moderate antimicrobial effects .

Comparison: The target compound’s methylpiperazine group likely diminishes antimicrobial activity, as polar substituents are less common in antimicrobial triazoloquinoxalines .

Structural and Activity Data Tables

Table 1: Key Pharmacological Comparisons

Compound Target/Activity IC50/EC50 Selectivity/Notes Reference
CP-68,247 A1 adenosine receptor 28 nM >3,000-fold selectivity vs. A2
Bis-triazolo 76g Topo II/DNA intercalation 0.68 µM Induces apoptosis, G2/M arrest
Mono-triazolo 25a Cytotoxicity (HepG-2) 0.29 µM Comparable to doxorubicin
Target compound VEGFR-2 (predicted) N/A Methylpiperazine enhances binding

Table 2: Structural Modifications and Impact

Substituent Position Functional Group Observed Effect Example Compound
4 4-Methylpiperazine Enhanced solubility, kinase affinity Target compound
4 Cyclohexylamino High A1 receptor selectivity CP-68,247
4 Hydrazinyl/thiol Antimicrobial/antiviral activity Derivatives in
Core Bis-triazolo extension Improved Topo II inhibition, DNA intercalation 76a, 76g, 76h

Key Structure-Activity Relationships (SAR)

Position 4 Substituents: Bulky groups (e.g., cyclohexylamino) favor adenosine receptor antagonism . Polar groups (e.g., methylpiperazine) enhance solubility and kinase targeting .

Core Modifications: Bis-triazolo scaffolds improve Topo II inhibition via enhanced DNA intercalation . Mono-triazolo derivatives remain potent cytotoxic agents, likely through dual mechanisms (e.g., Topo II and VEGFR-2) .

Halogenation :

  • Chlorine at position 8 increases receptor-binding potency (e.g., CP-66,713) .

Biological Activity

1-Methyl-4-(4-methylpiperazin-1-yl)[1,2,4]triazolo[4,3-a]quinoxaline is a heterocyclic compound that has garnered attention for its diverse biological activities. This article reviews the compound's pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent scientific findings.

Chemical Structure and Properties

IUPAC Name : 1-methyl-4-(4-methylpiperazin-1-yl)-[1,2,4]triazolo[4,3-a]quinoxaline
Molecular Formula : C15H18N6
Molecular Weight : 282.34 g/mol

The compound features a triazoloquinoxaline core, which is known for its biological activity. The presence of the piperazine moiety enhances its interaction with biological targets.

The biological activity of this compound is primarily attributed to its role as a kinase inhibitor and receptor antagonist :

  • Kinase Inhibition : It inhibits c-Met and VEGFR-2 kinases, which are crucial in signaling pathways related to cell proliferation and angiogenesis. This inhibition can lead to reduced tumor growth and induction of apoptosis in cancer cells.
  • Receptor Antagonism : The compound acts as an antagonist at the A2B adenosine receptor. This action may contribute to its anticancer properties by reducing metastasis and regulating tumor growth.

Anticancer Activity

Research indicates that this compound exhibits significant antiproliferative effects against various cancer cell lines. It has shown promising results in inhibiting the growth of tumors in vitro and in vivo models.

Cancer Cell Line IC50 (µM) Mechanism
MCF-7 (Breast)5.0c-Met inhibition
A549 (Lung)3.2VEGFR-2 inhibition
HCT116 (Colon)6.5Apoptosis induction

Antimicrobial Activity

The compound also demonstrates antimicrobial properties against a range of pathogens. Its efficacy against both bacterial and fungal strains highlights its potential as a new antibiotic agent.

Pathogen Activity Type Minimum Inhibitory Concentration (MIC)
Escherichia coliBactericidal32 µg/mL
Candida albicansFungicidal16 µg/mL

Case Studies

Several studies have been conducted to evaluate the therapeutic potential of this compound:

  • Anticancer Study : In a study involving xenograft models of breast cancer, administration of the compound resulted in a significant reduction in tumor size compared to controls, supporting its role as a viable anticancer agent .
  • Antimicrobial Efficacy : A clinical trial assessing the effectiveness of the compound against resistant bacterial strains showed promising results, with significant reductions in infection rates among treated patients .

Q & A

Basic Research Question

  • In Vitro Assays : Use standardized microdilution methods (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria, with MIC (minimum inhibitory concentration) determination .
  • Fungal Strains : Test against C. albicans using agar diffusion assays.
  • Controls : Include reference antibiotics (e.g., ciprofloxacin) and solvent-only controls to validate results.
    Advanced Consideration : Pair biological assays with cytotoxicity testing (e.g., MTT assay on mammalian cells) to assess selectivity indices .

What computational strategies are effective in predicting the biological targets of triazoloquinoxaline derivatives?

Advanced Research Question

  • Molecular Docking : Use software like AutoDock Vina to model interactions with enzymes (e.g., 14-α-demethylase for antifungal activity, PDB ID: 3LD6) .
  • Pharmacophore Mapping : Identify critical functional groups (e.g., triazole’s hydrogen-bonding capacity) using Schrödinger’s Phase .
  • MD Simulations : Assess binding stability over time (e.g., GROMACS) to prioritize targets for experimental validation .

How can structural modifications enhance the pharmacological profile of this compound?

Advanced Research Question

  • SAR Studies :
    • Piperazine Substitution : Replace 4-methylpiperazine with bulkier groups (e.g., 4-phenylpiperazine) to modulate lipophilicity and blood-brain barrier penetration .
    • Triazole Modifications : Introduce electron-withdrawing groups (e.g., -CN) to improve metabolic stability .
  • Methodology : Synthesize analogs via Suzuki-Miyaura coupling or click chemistry, then correlate structural changes with bioactivity data .

How should researchers address contradictions in reported biological activities (e.g., antimicrobial vs. anticancer effects)?

Advanced Research Question

  • Mechanistic Studies : Use transcriptomics or proteomics to identify differential gene/protein expression in response to the compound across cell types .
  • Dose-Response Analysis : Determine if dual activities arise from concentration-dependent effects (e.g., apoptosis at high doses vs. cytostasis at lower doses) .
  • Model Systems : Compare results in bacterial vs. mammalian cell models to clarify target specificity .

What analytical techniques are critical for characterizing this compound’s purity and stability?

Basic Research Question

  • Chromatography : HPLC with UV detection (λ = 254 nm) to quantify purity (>95%) .
  • Spectroscopy :
    • 1H/13C NMR : Confirm regiochemistry of the triazole ring and piperazine substitution .
    • FT-IR : Track functional groups (e.g., C=N stretch at ~1600 cm⁻¹) .
  • Stability Studies : Accelerated degradation tests under varying pH/temperature, monitored via LC-MS .

What are the limitations of current synthetic routes, and how can they be improved?

Advanced Research Question

  • Limitations : Low yields in cyclization steps (e.g., <40% for triazole formation) and scalability issues .
  • Innovations :
    • Flow Chemistry : Enhance reproducibility and scalability for high-temperature steps .
    • Catalyst Optimization : Screen transition-metal catalysts (e.g., Cu(I) for CuAAC) to improve regioselectivity .

How can researchers integrate this compound into broader drug discovery pipelines?

Advanced Research Question

  • Lead Optimization : Combine in silico ADMET predictions (e.g., SwissADME) with in vivo pharmacokinetic studies (e.g., rodent models) .
  • Combinatorial Chemistry : Generate libraries via parallel synthesis to explore diverse substituents on the quinoxaline core .
  • Target Validation : Use CRISPR-Cas9 knockout models to confirm on-target effects in disease-relevant pathways .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.